molecular formula C11H8BrN3 B2619273 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile CAS No. 1006538-45-9

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No. B2619273
CAS RN: 1006538-45-9
M. Wt: 262.11
InChI Key: JTSYAJZBCLXXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a chemical compound that has been used in a variety of scientific research applications. It is a brominated pyrazole derivative that has a variety of biochemical and physiological effects. This compound has been used in a variety of research studies due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of 1,4’-Bipyrazoles

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in medicinal chemistry and have a wide range of biological activities.

Preparation of Solid Hexacoordinate Complexes

This compound can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.

Development of New Drugs

The derivatives of 1,3-diazole, which is structurally similar to the 1H-pyrazole moiety in “4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile” could potentially be used in the development of new drugs with these activities.

Synthesis of Biologically Active Compounds

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile” can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used in the treatment of various diseases.

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound structurally similar to “4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile”. This suggests that “4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile” could potentially be used in the development of antileishmanial and antimalarial drugs .

Synthesis of Other Pyrazole Derivatives

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile” can be used as a starting material for the synthesis of other pyrazole derivatives . These derivatives can have a wide range of applications in medicinal chemistry and materials science.

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSYAJZBCLXXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

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